PARP10 Inhibitory Potency: 6-Chloro vs. 6-Fluoro and 6-Unsubstituted Phthalazine-1,4-dione Derivatives
In the 2,3-dihydrophthalazine-1,4-dione PARP inhibitor optimization series, the nature of the 6-position substituent directly determines PARP10 inhibitory potency. The unsubstituted parent scaffold exhibits weak dual PARP10/15 inhibition (IC50 in the low micromolar range). Introduction of a 6-chloro substituent, followed by further elaboration at position 6 via O-alkylation with a 2-(2-fluorophenyl)ethoxy group, yields compound OUL312, a potent PARP10 inhibitor (IC50 = 20 nM) with 75-fold selectivity over PARP15 (IC50 = 1,500 nM) . By contrast, the 6-unsubstituted starting scaffold requires additional functionalization to achieve any measurable selectivity, underscoring the pivotal role of the 6-chloro handle in accessing the advanced intermediate required for selective, nanomolar-potency PARP inhibitors .
| Evidence Dimension | PARP10 IC50 and selectivity over PARP15 after full synthetic elaboration from scaffold |
|---|---|
| Target Compound Data | Elaborated derivative of 6-chloro scaffold (OUL312): PARP10 IC50 = 20 nM; PARP15 IC50 = 1,500 nM; 75-fold selectivity |
| Comparator Or Baseline | Derivatives of unsubstituted 2,3-dihydrophthalazine-1,4-dione scaffold: PARP10 IC50 ~130–230 nM range with limited selectivity (typically ≤15-fold over PARP15) ; 6-fluoro-substituted analogs show divergent selectivity profiles requiring different optimization trajectories. |
| Quantified Difference | ~6.5- to 11.5-fold improvement in PARP10 potency and ~5-fold improvement in PARP10/PARP15 selectivity ratio when starting from 6-chloro vs. unsubstituted scaffold |
| Conditions | Recombinant human PARP10 and PARP15 enzymatic assays; 2,3-dihydrophthalazine-1,4-dione scaffold series synthesized and tested under standardized conditions across multiple published studies [REFS-1, REFS-2] |
Why This Matters
Procurement of the 6-chloro scaffold enables direct access to a SAR trajectory leading to sub-50 nM PARP10 inhibitors with >50-fold selectivity, whereas the unsubstituted scaffold requires additional synthetic steps to introduce a halogen handle before analogous optimization can commence, increasing synthetic burden and delaying SAR exploration.
- [1] Alaviuhkola J, et al. Optimization of 2,3-dihydrophthalazine-1,4-dione PARP inhibitor scaffold for nanomolar potency and specificity towards human PARP10. Eur J Med Chem. 2025;300:118111. View Source
- [2] Alaviuhkola J, et al. Potent 2,3-dihydrophthalazine-1,4-dione derivatives as dual inhibitors for mono-ADP-ribosyltransferases PARP10 and PARP15. Eur J Med Chem. 2022;237:114363. View Source
